O-4-Chlorobenzoylhydroxylamine
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Overview
Description
O-4-Chlorobenzoylhydroxylamine is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of benzoylhydroxylamine, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis, particularly as an electrophilic aminating agent in transition metal-catalyzed C–N bond-forming reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-4-Chlorobenzoylhydroxylamine can be synthesized through the reaction of 4-chlorobenzoyl chloride with hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base such as sodium carbonate or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Chlorobenzoyl chloride+Hydroxylamine hydrochloride→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: O-4-Chlorobenzoylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzoylhydroxylamine derivatives
Scientific Research Applications
O-4-Chlorobenzoylhydroxylamine has several scientific research applications, including:
Chemistry: It is used as an electrophilic aminating agent in the synthesis of various organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of O-4-Chlorobenzoylhydroxylamine involves its role as an electrophilic aminating agent. It reacts with nucleophiles to form C–N bonds, which are crucial in the synthesis of various organic compounds. The molecular targets include nucleophilic centers such as amines, thiols, and alcohols. The pathways involved in these reactions typically include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
O-Benzoylhydroxylamine: Similar structure but without the chlorine substitution.
N-Hydroxyphthalimide: Another hydroxylamine derivative used in organic synthesis.
N-Hydroxybenzotriazole: Used as a coupling reagent in peptide synthesis.
Uniqueness: O-4-Chlorobenzoylhydroxylamine is unique due to the presence of the chlorine atom at the para position, which can influence its reactivity and selectivity in chemical reactions. This substitution can enhance its electrophilic properties, making it a more effective aminating agent compared to its non-chlorinated counterparts .
Properties
IUPAC Name |
amino 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6-3-1-5(2-4-6)7(10)11-9/h1-4H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZSHJUUEFFXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872851-33-7 |
Source
|
Record name | 872851-33-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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